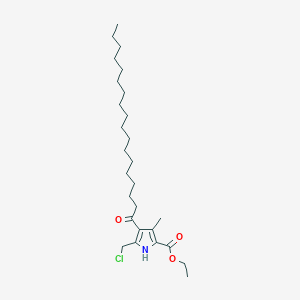![molecular formula C14H10F3N3O2S B11079471 2-{[3-(trifluoromethyl)benzyl]sulfonyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B11079471.png)
2-{[3-(trifluoromethyl)benzyl]sulfonyl}-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The most useful starting compounds for synthesizing imidazo[4,5-b]pyridines are readily obtainable derivatives of 2,3-diaminopyridine . These derivatives are typically produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring, activated by the nitro group.
Reaction Conditions: Carbon disulfide, when reacted with 2,3-diaminopyridines in boiling ethanol, introduces sulfur at position 2 of imidazo[4,5-b]pyridines . These reactions are straightforward and yield high product yields (approximately 85%) .
Chemical Reactions Analysis
2-{[3-(Trifluoromethyl)benzyl]sulfonyl}-3H-imidazo[4,5-b]pyridine: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to the formation of major products.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Researchers explore its synthetic versatility and use it as a building block for other heterocyclic compounds.
Industry: It has applications in agriculture (e.g., treating broad-leaved plant shoots) and rodent control .
Mechanism of Action
The precise mechanism by which 2-{[3-(trifluoromethyl)benzyl]sulfonyl}-3H-imidazo[4,5-b]pyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While exploring its uniqueness, we can compare it with related compounds in terms of structure, reactivity, and biological activity.
Properties
Molecular Formula |
C14H10F3N3O2S |
|---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)10-4-1-3-9(7-10)8-23(21,22)13-19-11-5-2-6-18-12(11)20-13/h1-7H,8H2,(H,18,19,20) |
InChI Key |
SIMWJZNXDHWTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11079402.png)
![Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate)](/img/structure/B11079416.png)
![2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B11079423.png)

![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11079431.png)
![(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile](/img/structure/B11079433.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11079434.png)
![4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11079435.png)
![Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B11079442.png)

![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11079453.png)
![Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11079454.png)
![3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11079467.png)
![methyl (2E)-3-fluoro-3-[(2-oxo-2-phenylethyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11079470.png)
